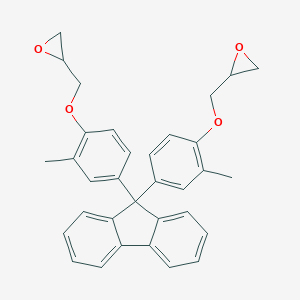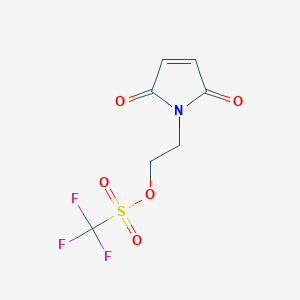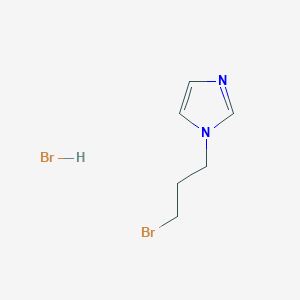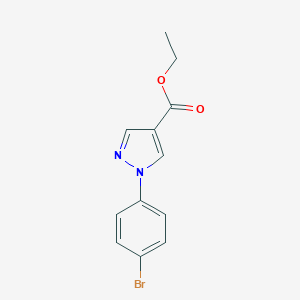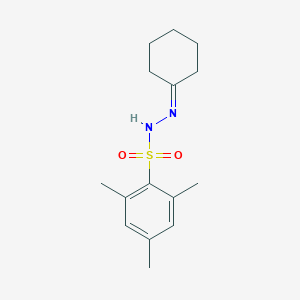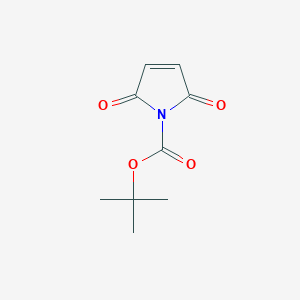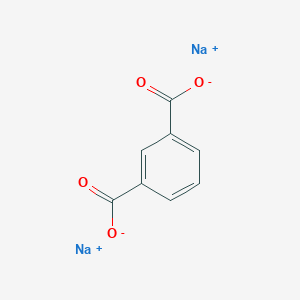
4-Bromo-3-chlorobenzamide
Overview
Description
4-Bromo-3-chlorobenzamide is a chemical compound with the empirical formula C7H5BrClNO . It has a molecular weight of 234.48 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 4-Bromo-3-chlorobenzamide can be achieved from 4-bromo-3-chlorobenzoic acid . The reaction conditions involve refluxing 4-bromo-3-chlorobenzoic acid with thionyl chloride in toluene for 20.5 hours, followed by reaction with ammonia in toluene at 20 degrees Celsius for 1.16667 hours .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-chlorobenzamide consists of a benzene ring substituted with bromo, chloro, and amide groups . The InChI code for this compound is 1S/C7H5BrClNO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) and the InChI key is OJJIBPRNEZNFNT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Bromo-3-chlorobenzamide has a molecular weight of 234.48 . The density of this compound is 1.7±0.1 g/cm3, and it has a boiling point of 303.7±32.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Characterization in CCR5 Antagonists
4-Bromo-3-chlorobenzamide is a key intermediate in the synthesis of novel non-peptide CCR5 antagonists. Studies demonstrate its role in creating effective CCR5 antagonists through various chemical reactions, including elimination, reduction, and bromization processes. These antagonists have shown potential bioactivities, which are significant in the context of medical research (Cheng De-ju, 2014), (H. Bi, 2014), (Cheng De-ju, 2015).
Kinetic Studies in Hofmann Rearrangement
The Hofmann rearrangement process, which involves 4-Bromo-3-chlorobenzamide, has been studied for its kinetic substituent effects. This research provides insights into the reaction mechanisms and the influences of various substituents, enhancing our understanding of organic chemistry reactions (T. Imamoto et al., 1971).
Reactivity Studies in Chlorination and Bromination
The reactivity of compounds similar to 4-Bromo-3-chlorobenzamide has been examined in the context of chlorination and bromination reactions. These studies contribute to the broader understanding of halogenated compounds and their potential applications in various chemical processes (Tomás Martinů et al., 2006).
Catalytic Applications
Research indicates the role of 4-Bromo-3-chlorobenzamide in catalytic processes, like the Co(III)-catalyzed [4 + 2] annulation with maleimides. This demonstrates its potential in facilitating complex chemical reactions that are relevant in synthetic chemistry (N. Muniraj, K. R. Prabhu, 2019).
Environmental Impact and Degradation
4-Bromo-3-chlorobenzamide's derivatives have been studied for their environmental impact, particularly in the context of agricultural chemicals. These studies assess the degradation products and their potential environmental and health implications (Wenying Lu et al., 2004).
Biocatalytic Production
The compound has been explored in the biocatalytic production of related chemicals, highlighting its relevance in biotechnological processes and industrial production. This area of research opens up avenues for the synthesis of biologically active molecules using biocatalysis (H. Asako et al., 2009).
Safety and Hazards
4-Bromo-3-chlorobenzamide is classified as Acute toxicity, Oral (Category 4), H302 according to Regulation (EC) No 1272/2008 . It is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
properties
IUPAC Name |
4-bromo-3-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJIBPRNEZNFNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619824 | |
| Record name | 4-Bromo-3-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chlorobenzamide | |
CAS RN |
1228826-41-2 | |
| Record name | 4-Bromo-3-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B173133.png)

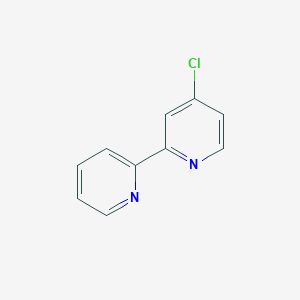
![7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B173144.png)
